(5-Methyl-1,3-thiazol-4-yl)methanol
Overview
Description
(5-Methyl-1,3-thiazol-4-yl)methanol is an organic compound with the molecular formula C5H7NOS It is a thiazole derivative, characterized by a thiazole ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 4-position
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Biochemical Analysis
Biochemical Properties
(5-Methyl-1,3-thiazol-4-yl)methanol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For instance, the thiazole ring structure allows it to participate in redox reactions, acting as an electron donor or acceptor. This compound can also interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and function .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, this compound can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant or anti-inflammatory properties. At high doses, it can become toxic, leading to adverse effects such as cellular damage or organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADH or FADH2 can also affect its metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, facilitating its movement across cellular membranes. This compound can accumulate in specific tissues or cellular compartments, depending on its affinity for certain biomolecules. Its distribution can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can determine its role in cellular processes and its overall impact on cell physiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,3-thiazol-4-yl)methanol typically involves the reaction of 2-amino-2-methyl-1-propanol with carbon disulfide and an alkylating agent. The reaction proceeds through the formation of an intermediate thiazolidine, which is subsequently oxidized to yield the desired thiazole derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,3-thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens, sulfonyl chlorides, or nitrating agents, under conditions that promote the formation of the desired substituted products.
Major Products Formed
Oxidation: The major products include (5-Methyl-1,3-thiazol-4-yl)formaldehyde and (5-Methyl-1,3-thiazol-4-yl)carboxylic acid.
Reduction: The major products are dihydrothiazole derivatives.
Substitution: The major products depend on the substituent introduced, such as halogenated, sulfonated, or nitrated thiazole derivatives.
Scientific Research Applications
(5-Methyl-1,3-thiazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science applications.
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1,3-thiazol-2-yl)methanol: Similar structure but with the hydroxymethyl group at the 2-position.
(4-Methyl-1,3-thiazol-5-yl)methanol: Similar structure but with the methyl group at the 4-position.
(5-Methyl-1,3-oxazol-4-yl)methanol: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
(5-Methyl-1,3-thiazol-4-yl)methanol is unique due to the specific positioning of the methyl and hydroxymethyl groups on the thiazole ring. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the thiazole ring also imparts specific electronic and steric properties that can be advantageous in various applications.
Properties
IUPAC Name |
(5-methyl-1,3-thiazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-5(2-7)6-3-8-4/h3,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELIBVBRTKHGSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633547 | |
Record name | (5-Methyl-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30633547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848774-94-7 | |
Record name | 5-Methyl-4-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848774-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Methyl-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30633547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methyl-1,3-thiazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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